Diisopropyl adipate

概要

説明

ジイソプロピルアジペートは、イソプロピルアルコールとアジピン酸のジエステルです。これは、その多機能性で知られる透明で無色無臭の液体です。 この化合物は、その柔軟剤、可塑剤、溶剤としての特性により、化粧品およびパーソナルケア業界で広く使用されています .

作用機序

ジイソプロピルアジペートは、主にその柔軟剤と溶剤の特性を通じて効果を発揮します。それは処方の広がりと吸収を向上させ、滑らかでベタつかない質感をもたらします。 この化合物は皮膚の表面と相互作用し、水分を保持するのに役立つ保護層を形成します .

類似の化合物との比較

類似の化合物

- ミリスチン酸イソプロピル

- パルミチン酸エチルヘキシル

- カプリル酸カプリン酸トリグリセリド

比較

ジイソプロピルアジペートは、軽量でベタつかない質感のためにユニークであり、幅広い化粧品用途に適しています。 類似の化合物と比較して、より優れた広がりと吸収を提供し、処方の全体的な感覚体験を向上させます .

生化学分析

Biochemical Properties

Diisopropyl adipate is known to interact with certain proteins and enzymes. For example, it has been shown to activate the transient receptor potential ankyrin 1 (TRPA1) cation channels expressed on sensory neurons . This interaction is thought to be involved in the compound’s role in enhancing skin sensitization .

Cellular Effects

In cellular models, this compound has been shown to influence cell function. It can enhance the spreadability of products and provides a silky, smooth feel upon application . It aids in the absorption of other active ingredients in skincare products like lotions, creams, and sunscreens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .

Temporal Effects in Laboratory Settings

Over time, this compound remains stable, extending the shelf life of formulations

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

The metabolic pathways of this compound involve its degradation via beta-oxidation and its excretion via expired air as CO2 and by renal excretion via the urine .

準備方法

合成経路および反応条件

ジイソプロピルアジペートは、アジピン酸とイソプロピルアルコールのエステル化反応によって合成されます。 この反応は、アジピン酸のカルボン酸基とイソプロピルアルコールのヒドロキシル基が反応してジイソプロピルアジペートと水を副生成物として生成します 。このプロセスは通常、次の手順を含みます。

エステル化反応: アジピン酸とイソプロピルアルコールを触媒の存在下で混合する。

脱アルコール化: 過剰なアルコールの除去。

蒸留: 生成物の精製。

洗浄: 不純物の除去。

脱水および濾過: 高純度のジイソプロピルアジペートを得るための最終精製.

工業生産方法

工業的な設定では、ジイソプロピルアジペートの製造には、反応釜、コンデンサー、水分離器、蒸留釜、薄膜蒸発器などの特殊な機器を使用します。 このプロセスは、最終製品の高い効率性と純度を保証します .

化学反応の分析

反応の種類

ジイソプロピルアジペートは主にエステル化反応を起こします。 酸性または塩基性条件下で加水分解反応にも参加し、アジピン酸とイソプロピルアルコールを生成します .

一般的な試薬と条件

エステル化: 触媒の存在下でのアジピン酸とイソプロピルアルコール。

加水分解: エステル結合を切断するための酸性または塩基性条件。

生成される主な生成物

エステル化: ジイソプロピルアジペートと水。

加水分解: アジピン酸とイソプロピルアルコール.

科学研究への応用

ジイソプロピルアジペートは、以下を含む科学研究で幅広い用途があります。

化学: さまざまな化学製剤における溶剤および可塑剤として使用されます.

生物学: 生物学的アッセイおよび実験の処方に使用されています。

科学的研究の応用

Diisopropyl adipate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and plasticizer in various chemical formulations.

Biology: Employed in the formulation of biological assays and experiments.

Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.

類似化合物との比較

Similar Compounds

Comparison

Diisopropyl adipate is unique due to its lightweight and non-greasy texture, making it suitable for a wide range of cosmetic applications. Compared to similar compounds, it offers better spreadability and absorption, enhancing the overall sensory experience of formulations .

生物活性

Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

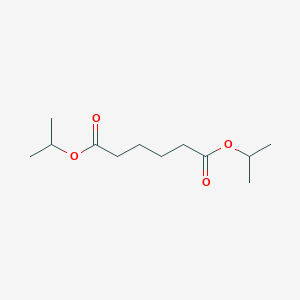

This compound has the following chemical structure:

It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.

1. Cellular Mechanisms

DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .

- Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .

- Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

2. Antimicrobial Activity

DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:

- Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .

3. Neuronal Signaling

DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:

- 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .

- Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.

Research Findings Summary

| Biological Activity | Mechanism/Pathway | Findings |

|---|---|---|

| Apoptosis | NF-κB signaling | Modulates cell survival |

| Antimicrobial | Direct action on bacteria/viruses | Effective against S. aureus, E. coli |

| Neuronal signaling | Interaction with 5-HT receptors | Potential anxiolytic effects |

| Inflammation | GPCR activation | Reduces TNF-alpha levels |

特性

IUPAC Name |

dipropan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWESQEGGJUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027641 | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light alcoholic aroma | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.968 (20°) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-94-9 | |

| Record name | Diisopropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。